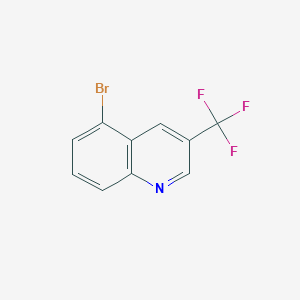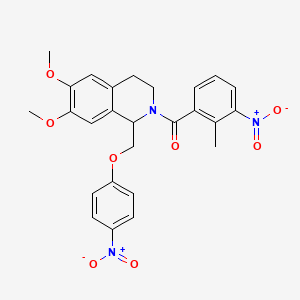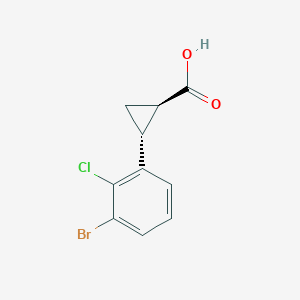![molecular formula C26H26N2S B2888592 3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-28-1](/img/structure/B2888592.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Epoxy Resin Production
The tert-butyl group in the compound can enhance the stability of the molecule, making it a potential candidate for the production of epoxy resins . Epoxy resins are vital in various industries for their strong adhesive properties, durability, and resistance to chemicals and heat. This compound could be used to improve the thermal stability of epoxy resins, which is crucial for high-performance applications such as aerospace composites.
Curing Agents
Curing agents are substances used to harden or set other materials. The benzylic sulfanyl group in the compound suggests that it could act as a curing agent for industrial materials . By reacting with other chemicals, it could form cross-linked structures that are essential for creating robust and durable materials.
Polycarbonate Resins
Polycarbonate resins are thermoplastic polymers known for their transparency and impact resistance. The structural features of this compound, particularly the phenyl groups, could contribute to the synthesis of polycarbonate resins . These resins are widely used in the manufacture of bulletproof glass, eyewear lenses, and electronic components.
Phenolic Resins
Phenolic resins are another application where this compound could be utilized due to its phenyl and tert-butyl groups . These resins are known for their high mechanical strength and thermal stability, making them suitable for the production of molded products and as binders in laminates and insulation.
Organic-Soluble Silver Clusters Synthesis
The compound’s ability to act as a ligand for metal ions suggests its use in synthesizing organic-soluble silver clusters . These clusters have applications in catalysis, electronics, and photonics due to their unique electrical and optical properties.
Palladium Nanocluster Formation
Palladium nanoclusters have significant applications in catalysis and sensing technologies. The compound’s potential to coordinate with palladium ions to form Pd-thiolate complexes, which upon reduction can yield ultrasmall palladium nanoclusters, is noteworthy . These nanoclusters can be used in various catalytic reactions, including those important in pharmaceutical synthesis.
Plasticizers
The tert-butyl and phenyl groups in the compound indicate that it could be used as a plasticizer . Plasticizers are added to materials to increase their flexibility, reduce brittleness, and enhance other physical properties. This compound could potentially be used to create new types of plasticizers with improved performance characteristics.
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)20-14-12-18(13-15-20)17-29-25-23(16-27)21-10-7-11-22(21)24(28-25)19-8-5-4-6-9-19/h4-6,8-9,12-15H,7,10-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKCGMYUKKNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)


![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)
![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)




![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)